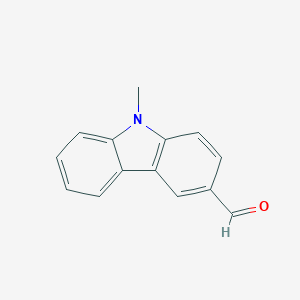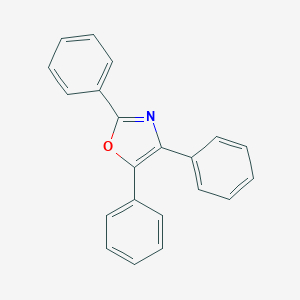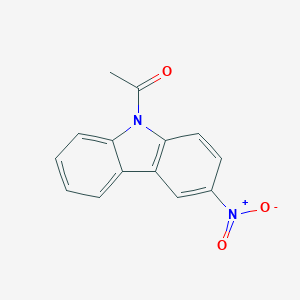
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-, also known as CTH or Etizolam, is a thienodiazepine derivative that has been widely studied in the scientific community for its potential applications in the field of medicine and research. This compound has gained attention due to its unique pharmacological properties, which make it a promising candidate for the development of new drugs and therapies.
Mechanism Of Action
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- exerts its pharmacological effects by binding to the benzodiazepine receptor site on the GABA-A receptor complex, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a reduction in anxiety, muscle relaxation, and sedation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- are similar to those of other benzodiazepines, including the reduction of anxiety, muscle relaxation, and sedation. However, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has been shown to have a lower risk of dependence and withdrawal compared to other benzodiazepines. This makes it a promising candidate for the development of new drugs and therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- for lab experiments is its high potency and selectivity for the benzodiazepine receptor site on the GABA-A receptor complex. This makes it a useful tool for studying the role of GABA in neuronal activity and the mechanisms of action of benzodiazepines. However, one of the limitations of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is its potential for abuse and dependence, which must be taken into consideration when designing experiments.
Future Directions
There are many potential future directions for research on 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-, including the development of new drugs and therapies for anxiety disorders, depression, and other psychiatric conditions. Other areas of research include the study of the mechanisms of action of benzodiazepines, the role of GABA in neuronal activity, and the development of new tools for studying the brain and nervous system. Overall, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is a promising compound with many potential applications in the field of medicine and research.
Synthesis Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- can be achieved through a variety of methods, including the reaction of 2-aminothiophenol with α-bromo-4-chloroacetophenone, followed by cyclization with hydrazine hydrate and acetic acid. Other methods involve the reaction of 2-aminothiophenol with α-bromo-4-chloroacetophenone, followed by cyclization with hydrazine hydrate and acetic acid. The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has been extensively studied in the scientific community for its potential applications in the field of medicine and research. Some of the most promising areas of research include the treatment of anxiety disorders, depression, and other psychiatric conditions. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has also been studied for its potential use as an anticonvulsant, muscle relaxant, and sedative.
properties
CAS RN |
85677-80-1 |
|---|---|
Product Name |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- |
Molecular Formula |
C23H22Cl2N4S |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-(cyclohexylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H22Cl2N4S/c24-15-10-11-20-18(12-15)23(17-8-4-5-9-19(17)25)26-13-21-27-28-22(29(20)21)14-30-16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13-14H2 |
InChI Key |
LAJXTBDKKUXQQB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
Canonical SMILES |
C1CCC(CC1)SCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
Other CAS RN |
85677-80-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)


![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)



